Core Scaffold vs. Fused Analog: 1,4-Oxazepane Monocycle as a Structurally Distinct Scaffold for Exploring Chemical Space
N-methyl-1,4-oxazepane-6-carboxamide is a saturated monocyclic 1,4-oxazepane , which is structurally distinct from the tetracyclic and benzo-fused 1,4-oxazepine cores commonly employed in advanced leads. For instance, selective hMAO-B inhibitors have been developed using a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core [1]. The monocyclic scaffold offers a less sterically constrained and more polar starting point for medicinal chemistry optimization [2].
| Evidence Dimension | Scaffold Complexity and Molecular Properties |
|---|---|
| Target Compound Data | Monocyclic 1,4-oxazepane core; TPSA = 50.36 Ų; LogP = -1.03; MW = 158.20 g/mol |
| Comparator Or Baseline | Tetracyclic or benzo-fused 1,4-oxazepine cores (e.g., 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core) [1] |
| Quantified Difference | Target compound has higher polarity (lower LogP) and smaller molecular size, offering distinct physicochemical properties for lead optimization. |
| Conditions | Computational physicochemical property prediction (ChemScene datasheet) and comparative literature analysis. |
Why This Matters
The monocyclic scaffold provides a unique entry point for SAR exploration that is not accessible with bulkier fused or substituted oxazepane analogs.
- [1] Eurofarma. (2025). Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4] oxazepine core. View Source
- [2] Audouze, K., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-3104. View Source
